molecular formula C19H17BrF3NO3 B2802210 (2-Bromo-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone CAS No. 1351615-00-3

(2-Bromo-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

Cat. No.: B2802210
CAS No.: 1351615-00-3
M. Wt: 444.248
InChI Key: LXBIUGNEQICNIN-UHFFFAOYSA-N
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Description

The compound, known by its chemical name (2-Bromo-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone, stands out due to its intricate structure and potential applications across various scientific fields. Its complex molecular framework is composed of a bromo-methoxyphenyl group, a trifluoromethyl phenyl group, and a morpholino ketone linkage. Such compounds often pique the interest of researchers due to their unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several steps, primarily starting with the substitution reactions to introduce bromine and methoxy groups to the phenyl ring. The synthesis then continues with the introduction of the trifluoromethyl phenyl group, followed by the morpholino ketone linkage formation. These steps often employ conditions like controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Example Synthetic Route:

  • Bromination of 5-methoxyphenyl to introduce the bromo group.

  • Coupling of the brominated methoxyphenyl with a morpholino ketone derivative.

  • Addition of the trifluoromethyl phenyl group through a substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up with optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors, automated synthesis machinery, and advanced purification techniques like chromatography may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions:

  • Oxidation: Can be oxidized to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to modify specific groups within the molecule.

  • Substitution: Halogen substitution or aromatic substitution reactions are common.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substituting Reagents: Grignard reagents, organolithium compounds.

Major Products Formed

Depending on the reagents and conditions, products might include hydroxylated derivatives, reduced ketones, or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for further functionalization and modification.

Biology

Its potential biological activity makes it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, it could be explored for its therapeutic potential, including its activity against specific biological targets.

Industry

Industrial applications might involve its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Comparison with Similar Compounds

Comparison with Other Compounds

Compared to similar compounds such as:

  • (2-Chloro-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

  • (2-Bromo-5-ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

Our compound stands out due to its specific substitution pattern which can affect its reactivity and biological activity.

Highlighting Uniqueness

This intricate and multi-functional molecule presents fascinating opportunities for further research and application across various scientific domains.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrF3NO3/c1-26-14-6-7-16(20)15(10-14)18(25)24-8-9-27-17(11-24)12-2-4-13(5-3-12)19(21,22)23/h2-7,10,17H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBIUGNEQICNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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